(2S,3R,4E)-2-Amino-4-dodecene-1,3-diol
Overview
Description
"(2S,3R,4E)-2-Amino-4-dodecene-1,3-diol" is a molecule that would likely interest researchers due to its structural complexity and potential for various chemical applications. While direct studies on this specific molecule are scarce, insights can be drawn from research on closely related compounds and synthetic methodologies.
Synthesis Analysis
The synthesis of structurally complex amino alcohols like "(2S,3R,4E)-2-Amino-4-dodecene-1,3-diol" involves advanced synthetic strategies. For instance, Ramasastry et al. (2007) detail the catalytic asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols through organocatalytic reactions, providing a potential pathway for synthesizing similar compounds (Ramasastry et al., 2007).
Molecular Structure Analysis
The molecular structure of amino alcohols and diols is critical for their biological and chemical functionality. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are employed to understand the conformation and stereochemistry of these molecules. For example, Pavitha et al. (2017) conducted structural, spectroscopic, and computational studies to characterize novel compounds, highlighting the importance of these methods in analyzing molecular structures (Pavitha et al., 2017).
Scientific Research Applications
Antibacterial Activity
Compounds similar to (2S,3R,4E)-2-Amino-4-dodecene-1,3-diol have shown moderate antibacterial activity. For instance, sphingosines isolated from Pseudopterogorgia australiensis, including (2S,3R,4E)-2-(heptadecanoylamino)octadec-4-ene-1,3-diol, demonstrated this property (Krishna et al., 2004).
Sphingolipid Biodiversity and Bioactivity
Sphingolipids, which include compounds like (2S,3R,4E)-2-Amino-4-dodecene-1,3-diol, are diverse, encompassing hundreds of compounds with various functionalities. These compounds play significant roles in cell structure and regulation. Some sphingolipids, due to their unique features, are also investigated for their potential as pharmaceutical leads (Pruett et al., 2008).
Enantioselective Synthesis
Efficient enantioselective syntheses of compounds containing syn- or anti-1,2-amino alcohols, which are structurally related to (2S,3R,4E)-2-Amino-4-dodecene-1,3-diol, have been reported. These syntheses provide insights into the production of various biologically active molecules (Ramasastry et al., 2007).
Biocatalytic Synthesis
In research focusing on biocatalytic synthesis, chiral amino alcohols similar to (2S,3R,4E)-2-Amino-4-dodecene-1,3-diol are synthesized using enzymes. This approach is environmentally friendly and has applications in the production of biochemicals and pharmaceutical intermediates (Smith et al., 2010).
properties
IUPAC Name |
(E,2S,3R)-2-aminododec-4-ene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14/h8-9,11-12,14-15H,2-7,10,13H2,1H3/b9-8+/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNKWPUJUUMFNR-VDTGWRSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4E)-2-Amino-4-dodecene-1,3-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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